4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid
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Overview
Description
Dimethyl-F-OICR-9429-COOH is a ligand for the WD40 repeat domain protein 5 (WDR5). This compound is utilized in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-F-OICR-9429-COOH is synthesized through a series of chemical reactions involving intermediate compounds. The detailed synthetic route and reaction conditions are described in patent WO2019246570A1 . The compound is typically prepared in a solid form and stored at -20°C, protected from light .
Industrial Production Methods
Industrial production of Dimethyl-F-OICR-9429-COOH involves large-scale synthesis using the same chemical routes as in laboratory settings. The compound is produced with high purity (98.05%) and is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-F-OICR-9429-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Dimethyl-F-OICR-9429-COOH has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Medicine: Investigated for its therapeutic potential in treating cancers by targeting specific proteins involved in oncogenesis
Industry: Utilized in the development of new chemical entities for drug discovery and development.
Mechanism of Action
Dimethyl-F-OICR-9429-COOH functions by binding to the WD40 repeat domain protein 5 (WDR5). This interaction disrupts the WDR5-MLL complex, leading to decreased levels of histone H3 lysine 4 trimethylation (H3K4me3). This results in the suppression of target gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
OICR-9429: A closely related compound that also targets WDR5 and is used in similar applications.
OICR-0547: A derivative of OICR-9429 with similar properties and applications.
Uniqueness
Dimethyl-F-OICR-9429-COOH is unique due to its specific binding affinity for WDR5 and its role in the synthesis of PROTACs. Its ability to selectively degrade target proteins makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C27H26F4N4O4 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H26F4N4O4/c1-14-12-35(13-15(2)34(14)3)23-7-5-16(18-8-17(26(38)39)4-6-21(18)28)9-22(23)33-25(37)19-11-32-24(36)10-20(19)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,32,36)(H,33,37)(H,38,39)/t14-,15+ |
InChI Key |
NLHFYALGJZKULH-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |
Canonical SMILES |
CC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F)NC(=O)C4=CNC(=O)C=C4C(F)(F)F |
Origin of Product |
United States |
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